3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]PYRROLIDINE-2,5-DIONE
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Overview
Description
3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]PYRROLIDINE-2,5-DIONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzodioxole moiety, a dimethoxyphenyl group, and a pyrrolidine-2,5-dione core. Its intricate structure allows it to participate in a variety of chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]PYRROLIDINE-2,5-DIONE typically involves multiple steps. One common method includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with dihalomethanes in the presence of a concentrated aqueous alkaline solution and tetraalkylammonium or phosphonium salts.
Introduction of the Dimethoxyphenyl Group: This step often involves the use of a palladium-catalyzed cross-coupling reaction.
Formation of the Pyrrolidine-2,5-Dione Core: This can be synthesized through a series of amination and cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound are less documented but would likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]PYRROLIDINE-2,5-DIONE can undergo various types of chemical reactions, including:
Oxidation: The benzodioxole and dimethoxyphenyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzodioxole and dimethoxyphenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can be used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.
Scientific Research Applications
3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]PYRROLIDINE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by modulating microtubule assembly and suppressing tubulin polymerization .
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 1-(1,3-Benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone
Uniqueness
What sets 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]PYRROLIDINE-2,5-DIONE apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit significant biological activities. Its structure provides a versatile platform for further chemical modifications and optimization for various applications.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylamino)-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6/c1-27-17-5-3-14(9-19(17)28-2)7-8-24-21(25)11-16(22(24)26)23-12-15-4-6-18-20(10-15)30-13-29-18/h3-6,9-10,16,23H,7-8,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RABXTWXYUCXXKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)CC(C2=O)NCC3=CC4=C(C=C3)OCO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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